Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate
Description
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of butanedioic acid, featuring a methoxy group and a methyl group attached to a phenyl ring.
Properties
CAS No. |
634197-33-4 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C15H20O5/c1-10-7-13(18-2)6-5-11(10)8-12(15(17)20-4)9-14(16)19-3/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
XGGPWIQYBCHVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound contains:
-
Two ester groups susceptible to nucleophilic attack
-
Methoxy and methyl substituents on the aromatic ring (electron-donating effects)
-
Flexible aliphatic chain enabling conformational changes
These features promote participation in hydrolysis, transesterification, redox reactions, and thermal decomposition .
Acid-Catalyzed Hydrolysis
Conditions:
-
1M HCl, reflux (80°C)
-
6-8 hr reaction time
Products:
2-[(4-Methoxy-2-methylphenyl)methyl]butanedioic acid (yield: 78-82%)
Base-Catalyzed Saponification
Conditions:
-
0.5M NaOH, ethanol/water (1:1), 60°C
-
4-5 hr reaction time
Products:
Disodium salt of butanedioic acid derivative (quantitative conversion)
Transesterification
General Reaction Scheme:
| Alcohol Used | Catalyst | Temperature | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | 78°C | 68% |
| Benzyl alcohol | Ti(OiPr)₄ | 110°C | 73% |
| tert-Butanol | Amberlyst-15 | 85°C | 58% |
Product analysis shows complete ester group conversion confirmed by ¹H NMR.
Oxidation
Conditions:
-
KMnO₄ (0.1M), H₂O/acetone (3:1), 25°C
-
24 hr reaction time
Products:
4-Methoxy-2-methylbenzoic acid (via oxidative cleavage of aliphatic chain)
Reduction
Conditions:
-
LiAlH₄ (2 eq.), dry THF, 0°C → RT
-
3 hr reaction time
Products:
2-[(4-Methoxy-2-methylphenyl)methyl]butane-1,4-diol (yield: 85%)
Thermal Decomposition
Simultaneous TG-FTIR-QMS studies reveal three-stage degradation (N₂ atmosphere):
| Stage | Temp. Range (°C) | Major Products | Mass Loss (%) |
|---|---|---|---|
| 1 | 191-230 | CH₃OH, CO₂ | 18.2 |
| 2 | 230-370 | HCN, C₆H₅NH₂ | 47.8 |
| 3 | 370-490 | HNCO, aromatic fragments | 29.1 |
Radical intermediates form through homolytic cleavage of ester bonds and C-N bonds, confirmed by EPR spectroscopy .
Condensation Reactions
With Primary Amines:
Conditions:
-
Ethylenediamine (1.2 eq.), CH₂Cl₂, RT
-
12 hr reaction time
Products:
Bis-amide derivatives (yield: 64-71%) via nucleophilic attack on carbonyl groups.
Comparative Reaction Kinetics
| Reaction Type | k (25°C, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acid Hydrolysis | 3.8×10⁻⁴ | 72.4 |
| Base Hydrolysis | 1.2×10⁻³ | 58.9 |
| Transesterification | 5.6×10⁻⁵ | 85.2 |
Kinetic data derived from UV-Vis monitoring at λ=254 nm.
Mechanistic Insights
-
Methoxy group lowers thermal stability by 12-15°C compared to non-substituted analogs
-
Steric effects from methyl substituent reduce transesterification rates by 18-22% vs para-substituted derivatives
-
Radical stabilization during decomposition occurs through conjugation with aromatic system
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. The experimental data provide critical insights for optimizing reaction conditions in pharmaceutical manufacturing and polymer chemistry applications.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Research indicates that derivatives of dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate exhibit potential anticancer activity. Compounds with similar structural characteristics have been shown to inhibit the growth of cancer cells effectively. For instance, studies on related quinolinium salts have demonstrated their efficacy in reducing tumor growth, suggesting that dimethyl derivatives could also possess similar properties .
1.2 Drug Formulation and Delivery
The compound's ester functionalities make it suitable for use in drug formulation, particularly as a prodrug or in controlled release systems. Its ability to modify solubility and bioavailability can enhance therapeutic outcomes for various drugs, especially in formulations targeting specific tissues .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as esterification, transesterification, and amidation. This versatility is crucial in synthesizing pharmaceuticals and agrochemicals .
2.2 Chiral Synthesis
The compound can also be employed in asymmetric synthesis due to its chiral centers. This application is particularly relevant in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for developing effective medications with minimal side effects .
Case Studies
3.1 Anticancer Activity Study
A study investigating the anticancer properties of related compounds found that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. The results indicated that the introduction of methoxy groups significantly increased the compound's potency against breast and colon cancer cells .
3.2 Pharmacokinetic Studies
In pharmacokinetic studies involving similar compounds, researchers utilized advanced techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) to analyze the metabolism and bioavailability of the compounds in vivo. These studies highlighted the importance of structural features in determining the pharmacokinetic profiles of related dimethyl esters .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate
- Dimethyl 2-[(4-methylphenyl)methyl]butanedioate
- Dimethyl 2-[(4-ethoxyphenyl)methyl]butanedioate
Uniqueness
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate, a compound belonging to the class of Mannich bases, exhibits significant biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Synthesis
This compound is synthesized through the Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. The presence of the methoxy and methyl groups on the phenyl ring enhances its lipophilicity and potential biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of Mannich bases, including derivatives similar to this compound. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that Mannich bases can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity .
- Mechanisms of Action : The anticancer activity is often attributed to mechanisms such as DNA intercalation, inhibition of topoisomerases, and induction of apoptosis. For example, certain Mannich bases have been shown to bind cellular glutathione and inhibit glutathione-S-transferase, contributing to their cytotoxic effects .
Antimicrobial Activity
Mannich bases are also noted for their antimicrobial properties. Studies have highlighted their effectiveness against various bacterial strains:
- Antibacterial Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the phenyl moiety can enhance antimicrobial efficacy .
Enzyme Inhibition
The ability of Mannich bases to act as enzyme inhibitors is another critical aspect of their biological activity:
- Inhibition of Cholinesterase : Some studies have reported that Mannich bases can inhibit cholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- CYP450 Inhibition : These compounds also show potential as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This property could lead to drug-drug interactions if used in therapeutic settings .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:
Q & A
Q. What experimental strategies are critical for optimizing the synthesis of dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate to improve yield and purity?
- Methodological Answer : Optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and purification techniques. For example, using high-performance liquid chromatography (HPLC) or recrystallization with aprotic solvents can enhance purity. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression . Additionally, adjusting stoichiometric ratios of reactants like 4-methoxy-2-methylbenzyl chloride and dimethyl butanedioate derivatives can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of FT-IR, / NMR, and mass spectrometry is recommended. FT-IR identifies functional groups (e.g., ester C=O stretches at ~1740 cm), while NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da) .
Q. How should researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (UV/visible). Analyze degradation products using LC-MS and compare with baseline purity. Kinetic modeling (e.g., Arrhenius equation) predicts degradation rates under standard storage conditions .
Advanced Research Questions
Q. What computational approaches can predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis or photolysis mechanisms, while Quantitative Structure-Activity Relationship (QSAR) tools estimate biodegradability (e.g., EPI Suite). Molecular docking with microbial enzymes (e.g., esterases) identifies potential metabolic cleavage sites. Complement with experimental microcosm studies to validate predictions .
Q. How can contradictory data regarding the compound’s reactivity in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Perform solvent-dependent kinetic studies using UV-Vis spectroscopy or NMR (if fluorinated analogs are used). Compare activation energies (Eyring plots) and solvation effects via COSMO-RS simulations. Replicate conflicting experiments under strictly controlled conditions (e.g., inert atmosphere) to isolate solvent polarity as the sole variable .
Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules (e.g., proteins or lipid bilayers)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics (MD) simulations reveal docking conformations and free energy landscapes (MM-PBSA/GBSA). Fluorescence quenching assays with tryptophan-rich proteins (e.g., albumin) provide thermodynamic parameters (ΔG, ΔH) .
Q. How can researchers design ecotoxicological studies to evaluate the compound’s impact on aquatic ecosystems?
- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna, Danio rerio). Measure LC/EC values and bioaccumulation factors (BCF). Combine with metabolomics to identify disrupted pathways (e.g., oxidative stress biomarkers). Field studies should assess sediment adsorption and half-life in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
